4-(3-Chlorophenyl)thiazol-5-amine
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Overview
Description
4-(3-Chlorophenyl)thiazol-5-amine is a heterocyclic organic compound that features a thiazole ring substituted with a 3-chlorophenyl group at the 4-position and an amine group at the 5-position. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)thiazol-5-amine typically involves the reaction of 3-chlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include heating the mixture in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)thiazol-5-amine undergoes various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.
Nucleophilic Substitution: The presence of the amine group allows for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation but often involve heating and the use of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield halogenated derivatives, while nucleophilic substitution can introduce various functional groups .
Scientific Research Applications
4-(3-Chlorophenyl)thiazol-5-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)thiazol-5-amine involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions with biological molecules, while the amine group can form hydrogen bonds. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
4-(3-Chlorophenyl)thiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group enhances its lipophilicity and potential for membrane permeability, while the amine group provides additional sites for chemical modification .
Properties
Molecular Formula |
C9H7ClN2S |
---|---|
Molecular Weight |
210.68 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C9H7ClN2S/c10-7-3-1-2-6(4-7)8-9(11)13-5-12-8/h1-5H,11H2 |
InChI Key |
STPRQBGCSDWYMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(SC=N2)N |
Origin of Product |
United States |
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